![molecular formula C10H5BrFN5O3 B2472767 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 914471-43-5](/img/structure/B2472767.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C10H5BrFN5O3 and its molecular weight is 342.084. The purity is usually 95%.
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Biological Activity
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS No. 914471-43-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Molecular Formula
- C : 10
- H : 5
- Br : 1
- F : 1
- N : 5
- O : 3
Structural Characteristics
The compound features a complex structure with multiple functional groups, including amino and oxadiazole moieties. The presence of bromine and fluorine atoms enhances its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : They target various enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, crucial for cancer cell proliferation and survival .
- Cytotoxicity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate cytotoxicity .
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated antimicrobial properties. They exhibit activity against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact mechanism remains under investigation but may involve the modulation of inflammatory pathways .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole compounds have been explored for their:
- Anticonvulsant Activity : Showing promise in seizure models.
- Antidiabetic Effects : Potentially influencing glucose metabolism.
- Analgesic Properties : Providing pain relief in experimental models .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of several oxadiazole derivatives, including our compound of interest. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines. The most potent derivative showed enhanced selectivity towards malignant cells while sparing normal cells.
Case Study 2: Antimicrobial Testing
In another research effort, the antimicrobial efficacy of the compound was tested against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential activity against various pathogens. Studies have shown that oxadiazoles can inhibit bacterial growth and show antifungal properties, making them candidates for developing new antibiotics .
Anticancer Properties
The compound's structure suggests that it may have anticancer activity. Oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that compounds with similar structures induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives can modulate inflammatory responses. The compound's ability to interact with biological targets involved in inflammation pathways could lead to the development of anti-inflammatory drugs .
Materials Science
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under heat and UV radiation .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Research indicates that oxadiazole-based nanoparticles exhibit unique optical properties, making them suitable for applications in photonics and sensors .
Agricultural Chemistry
Pesticide Development
The structure of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one suggests potential use as a pesticide or herbicide. Compounds with oxadiazole moieties have demonstrated herbicidal activity against various weeds and pests in preliminary studies .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results indicated that certain modifications to the oxadiazole ring significantly increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Properties
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFN5O3/c11-5-3-4(1-2-6(5)12)17-9(16-19-10(17)18)7-8(13)15-20-14-7/h1-3H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTVBWKWXBVZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3N)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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